molecular formula C10H13F B3124603 1-(Tert-butyl)-2-fluorobenzene CAS No. 320-11-6

1-(Tert-butyl)-2-fluorobenzene

Cat. No.: B3124603
CAS No.: 320-11-6
M. Wt: 152.21 g/mol
InChI Key: SEOMMYGICIHJHP-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a fluorine atom. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties. The presence of the fluorine atom adds unique chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the benzene ring, optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under appropriate conditions.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(tert-butyl)-2-methoxybenzene.

    Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-(Tert-butyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. The fluorine atom can influence the electron density of the benzene ring, affecting its reactivity. The tert-butyl group, being bulky, can sterically hinder certain reactions, making the compound selective in its interactions. Molecular targets and pathways involved include interactions with enzymes and receptors that recognize the fluorine atom or the tert-butyl group.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-3-fluorobenzene
  • 1-(Tert-butyl)-4-fluorobenzene
  • 1-(Tert-butyl)-2-chlorobenzene

Comparison: 1-(Tert-butyl)-2-fluorobenzene is unique due to the position of the fluorine atom relative to the tert-butyl group. This positioning can influence the compound’s reactivity and physical properties compared to its isomers. For example, 1-(Tert-butyl)-4-fluorobenzene may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-tert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOMMYGICIHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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